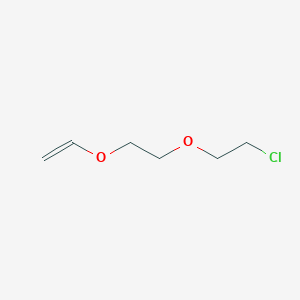

2-(2-Chloroethoxy)ethylvinyl ether

Description

Overview of Vinyl Ether Chemistry and Research Trajectories

Vinyl ethers are a class of organic compounds containing an ether linkage attached to a vinyl group. ontosight.ai The defining feature of these monomers is their electron-rich carbon-carbon double bond, which makes them highly susceptible to electrophilic attack and particularly well-suited for cationic polymerization. academie-sciences.fr Historically, the synthesis of vinyl ethers was pioneered by scientists like A. E. Favorsky and M. F. Shostakovsky, who developed methods for their production from acetylene (B1199291) and alcohols. multijournals.org

Current research trajectories in vinyl ether chemistry are diverse. One major avenue is the development of living cationic polymerization techniques. This method allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (polydispersity). u-fukui.ac.jp Another significant frontier is the stereoselective polymerization of vinyl ethers. Controlling the tacticity (the spatial arrangement of side chains) of the resulting polymer allows for the creation of materials with specific, emergent physical properties. acs.org Researchers are actively developing new catalyst systems, including asymmetric ion-pairing catalysts, to achieve high levels of stereocontrol. acs.org Furthermore, vinyl ethers are being explored as versatile building blocks in organic synthesis, participating in reactions like the Diels-Alder and Claisen rearrangements, and more recently, in photoredox-catalyzed C-H functionalization reactions where they can act as ethylene (B1197577) surrogates. academie-sciences.frnih.gov

Significance of Functionalized Vinyl Ethers in Synthetic and Polymer Chemistry

Functionalized vinyl ethers are monomers that contain additional reactive groups besides the vinyl ether moiety. These appended functionalities are crucial because they can be carried through the polymerization process and remain available for subsequent chemical modifications. This "post-polymerization modification" strategy is a powerful tool for creating complex and functional polymeric materials. acs.org

The significance of this approach is manifold. It allows for the introduction of a wide array of chemical groups onto a polymer backbone, which can be tailored for specific applications. For example, polymers with pendant hydroxyl or thiol groups can be created, which can then be used in "click" chemistry reactions, acetalization, or thio-acetalization. acs.orgnih.gov This versatility is particularly valuable in biomedical applications. Polymers can be designed with acid-labile side chains (like acetals) that are stable at physiological pH but degrade in the acidic environments of tumors or specific cellular compartments like endosomes and lysosomes. acs.org This pH-responsive behavior is highly sought after for targeted drug delivery systems.

The compound 2-(2-Chloroethoxy)ethylvinyl ether is a prime example of a functionalized vinyl ether. The chloro- group serves as a reactive handle. Statistical copolymers of 2-chloroethyl vinyl ether (CEVE) and other monomers like n-butyl vinyl ether can be synthesized, and the pendant chlorine groups can then be transformed into other functionalities, such as hydroxyl groups. These new hydroxyl sites can then initiate the polymerization of other monomers, leading to the formation of complex graft copolymers. mdpi.com

Historical Context of this compound Research

Early research into this compound, often referred to as 2-chloroethyl vinyl ether (CEVE) in historical literature, was primarily focused on its synthesis and purification. A notable document from 1949 by Rehberg and Fisher of the U.S. Department of Agriculture details methods for its preparation. archive.org One method involved the dehydrochlorination of di-(2-chloroethyl) ether. archive.org Another approach was the pyrolysis of 2-(2-chloroethoxy)ethyl acetate (B1210297). archive.org

A significant challenge in early work was the purification of the compound, particularly its separation from byproducts like dioxane. The 1949 report describes extensive studies on purification methods including fractional distillation, low-temperature crystallization, and azeotropic distillation. archive.org The physical properties of the purified compound were also characterized during this period.

Its initial application was as a comonomer in the production of Lactoprene EV, a specialty rubber, which was a copolymer consisting of 95% ethyl acrylate (B77674) and 5% 2-chloroethyl vinyl ether. archive.org Later patents, such as one from 1988, describe improved processes for isolating highly purified 2-chloroethyl vinyl ether from the thermal decomposition of 1,1-di(2-chloroethoxy)ethane, highlighting its continued utility as a raw material for functional polymers. google.com

Current Research Frontiers Involving this compound

Contemporary research continues to leverage the unique functionality of this compound, primarily in the field of polymer chemistry. Its ability to participate in cationic polymerization while retaining the reactive chloro group makes it a valuable monomer for creating advanced polymer architectures.

A key research frontier is its use in the synthesis of well-defined statistical and block copolymers. For instance, metallocene-mediated cationic polymerization has been successfully used to create statistical copolymers of n-butyl vinyl ether and 2-chloroethyl vinyl ether. mdpi.com These copolymers serve as a scaffold for further reactions. The pendant chlorine atoms can be chemically converted into acetoxy groups, and subsequently hydrolyzed to hydroxyl groups. These hydroxyl-functionalized polymers can then act as macroinitiators for the ring-opening polymerization of other monomers like lactide or caprolactone, resulting in the synthesis of novel graft copolymers. mdpi.com

Another area of application is in the development of thermosensitive polymers for biomedical use. For example, block copolymers containing a poly((2-ethoxy)ethoxy ethyl vinyl ether) block have been investigated for creating temperature-sensitive liposomes. These smart materials can be designed to release encapsulated drugs in response to temperature changes, offering a pathway for targeted therapies. researchgate.net The fundamental reactivity of the chloroethyl group ensures that this monomer remains a versatile building block for creating functional materials with tailored properties for a range of advanced applications.

Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₇ClO | nih.gov |

| Molecular Weight | 106.55 g/mol | nih.gov |

| Boiling Point | 108 °C | archive.org |

| Density (d²⁰₄) | 1.0475 g/cm³ | archive.org |

| Refractive Index (n²⁰D) | 1.4278 | archive.org |

Structure

3D Structure

Properties

Molecular Formula |

C6H11ClO2 |

|---|---|

Molecular Weight |

150.60 g/mol |

IUPAC Name |

1-(2-chloroethoxy)-2-ethenoxyethane |

InChI |

InChI=1S/C6H11ClO2/c1-2-8-5-6-9-4-3-7/h2H,1,3-6H2 |

InChI Key |

DYUWIMGIHNMKSD-UHFFFAOYSA-N |

Canonical SMILES |

C=COCCOCCCl |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 2 2 Chloroethoxy Ethylvinyl Ether

Established Synthetic Pathways for 2-(2-Chloroethoxy)ethylvinyl Ether

Traditional methods for the synthesis of vinyl ethers have often relied on reactions that, while effective, may involve harsh conditions or produce significant byproducts.

A primary route for the preparation of 2-chloroethyl vinyl ether involves the dehydrohalogenation of di-(2-chloroethyl) ether. archive.org This reaction is typically carried out by treating di-(2-chloroethyl) ether with a strong base, such as dry sodium hydroxide (B78521). archive.org The mechanism proceeds via an elimination reaction where a proton and a chlorine atom are removed from adjacent carbon atoms, leading to the formation of a carbon-carbon double bond, thus creating the vinyl group. A significant challenge in this synthesis is the concurrent formation of dioxane as a byproduct, which complicates the purification process due to the proximity of their boiling points. archive.org

One study reported that treating 2,2'-dichlorodiethyl ether with sodium hydroxide in water at temperatures between 90-95°C for 4 hours resulted in the formation of 2-chloroethyl vinyl ether. chemicalbook.com

An alternative established method is the thermal decomposition of 2-(2-chloroethoxy)ethyl acetate (B1210297). archive.org This process is a specific application of a broader class of reactions where esters are pyrolyzed to yield an alkene and a carboxylic acid. In this case, the thermal decomposition of the acetate precursor is expected to yield this compound and acetic acid. archive.org However, experimental attempts at this reaction at temperatures of 500°C and 550°C resulted primarily in the formation of gaseous products, with the desired vinyl ether being a minor component. archive.org This suggests that under these conditions, side reactions and further decomposition pathways, such as the formation of vinyl chloride, predominate. archive.org

Another approach involves the thermal decomposition of 1,1-di(2-chloroethoxy)ethane in the presence of an acidic catalyst, which yields 2-chloroethyl vinyl ether and 2-chloroethanol (B45725). google.com

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. In the dehydrohalogenation of di-(2-chloroethyl) ether using sodium hydroxide, yields of up to 60% have been reported. archive.org The purification of the final product is challenging due to the formation of dioxane. Careful fractional distillation is required to separate the two compounds. archive.org

For the process involving the thermal decomposition of 1,1-di(2-chloroethoxy)ethane, a subsequent purification process has been developed. google.com This involves the azeotropic distillation of the product mixture to separate a fraction containing 2-chloroethyl vinyl ether and 2-chloroethanol. This fraction is then acidified, causing the 2-chloroethanol to react with a portion of the vinyl ether to reform 1,1-di(2-chloroethoxy)ethane. The final purification is achieved by rectification of this mixture under reduced pressure (65 mmHg) at temperatures below 75°C, yielding highly purified 2-chloroethyl vinyl ether (99.2%). google.com

| Synthetic Pathway | Precursor | Reagents/Conditions | Yield | Key Challenges | Reference |

| Dehydrohalogenation | di-(2-chloroethyl) ether | Dry Sodium Hydroxide | Up to 60% | Formation and separation of dioxane | archive.org |

| Ester Decomposition | 2-(2-chloroethoxy)ethyl acetate | Thermal decomposition (500-550°C) | Low | Predominance of gaseous byproducts | archive.org |

| Acetal (B89532) Decomposition | 1,1-di(2-chloroethoxy)ethane | Acidic catalyst, thermal decomposition | High (after purification) | Complex purification process | google.com |

Advanced and Green Synthesis Approaches to this compound

In response to the growing demand for more environmentally friendly and efficient chemical processes, new synthetic routes for vinyl ethers are being explored. These methods often employ catalytic systems to achieve higher selectivity and milder reaction conditions.

Catalytic transetherification has emerged as a powerful method for the synthesis of a wide array of functionalized vinyl ethers. academie-sciences.frresearchgate.netacademie-sciences.fr This reaction typically involves the exchange of the alkoxy group of a simple vinyl ether, such as ethyl vinyl ether, with a more complex alcohol in the presence of a transition metal catalyst. academie-sciences.fr Palladium complexes, generated in situ, have been shown to be particularly effective for this transformation. academie-sciences.fracademie-sciences.fr

This method allows for the synthesis of vinyl ethers bearing various functional groups, including halogens, with yields often ranging from 40% to 84%. academie-sciences.frrsc.org The reaction conditions can be optimized by adjusting parameters such as the molar ratio of reactants, catalyst loading, solvent, and the nature of the ligand. academie-sciences.fracademie-sciences.fr While the direct synthesis of this compound via this route is not explicitly detailed in the surveyed literature, the general applicability of the method to functionalized alcohols suggests its potential for this purpose, using 2-(2-chloroethoxy)ethanol (B196239) as the starting alcohol.

| Catalyst System | Vinylating Agent | Substrate | Typical Yield | Reference |

| Palladium (II) complex | Ethyl vinyl ether | Various functional alcohols | 40-84% | academie-sciences.frrsc.org |

| Iridium complex | Vinyl acetate | Alcohols | Complementary to Palladium | researchgate.net |

The principles of green chemistry are increasingly being applied to the synthesis of vinyl ethers, with a focus on using renewable resources and environmentally benign catalysts. nih.govresearchgate.netrsc.org One promising approach is the use of enzymes as catalysts. For instance, the immobilized enzyme Candida antarctica lipase (B570770) B (CalB) has been successfully used to catalyze the synthesis of bifunctional vinyl ether esters from vinyl ether alcohols and carboxylic acids. nih.govresearchgate.netrsc.org This enzymatic approach offers high selectivity and operates under mild conditions, avoiding the need for protecting groups that are often required in conventional synthesis. nih.gov

Another green strategy involves the use of solid base catalysts for the synthesis of vinyl ethers from biomass-derived feedstocks. rsc.org For example, vinyl methyl ether has been synthesized from biomass-derived ethylene (B1197577) glycol dimethyl ether using a CaO–MgO catalyst. rsc.org Additionally, the use of calcium carbide in the presence of a superbasic catalytic system like KOH/DMSO provides a safer alternative to using acetylene (B1199291) gas for the vinylation of alcohols. rsc.org These sustainable methodologies, while not yet specifically applied to the synthesis of this compound, represent the forefront of research in vinyl ether production and could be adapted for this target molecule.

| Catalyst Type | Methodology | Key Advantages | Potential Application | Reference |

| Candida antarctica lipase B (CalB) | Enzymatic esterification | High selectivity, mild conditions, no protecting groups | Synthesis of vinyl ether esters | nih.govresearchgate.netrsc.org |

| Solid Base Catalysts (e.g., CaO-MgO) | Elimination from biomass-derived ethers | Use of renewable feedstocks | Synthesis of simple vinyl ethers | rsc.org |

| KOH/DMSO | Superbasic catalysis with calcium carbide | Safer alternative to acetylene gas | Vinylation of alcohols | rsc.org |

Novel Synthetic Strategies from Diethylene Glycol Derivatives

The synthesis of this compound from diethylene glycol is not a single-step reaction but a multi-stage process. Novel strategies focus on the selective modification of the two hydroxyl groups present in the starting diethylene glycol molecule. The general pathway involves two key transformations: the chlorination of one hydroxyl group and the vinylation of the other.

The first step is the selective monochlorination of diethylene glycol to produce 2-(2-chloroethoxy)ethanol. This intermediate is a crucial precursor for the final vinylation step. Various methods have been developed for this chlorination, aiming for high selectivity and yield. One approach involves the reaction of diethylene glycol with thionyl chloride (SOCl₂), often in the presence of a solvent like benzene (B151609) or toluene. A patented method describes reacting diethylene glycol with metaboric anhydride (B1165640) to form an intermediate borate (B1201080) ester, which is then treated with thionyl chloride at a controlled temperature (15-30°C). This process is reported to be mild with fewer side reactions, leading to high product content and yield after hydrolysis of the ester. Another documented method involves reacting diethylene glycol directly with hydrogen chloride (HCl). The resulting product mixture, containing 2-(2'-chloroethoxy)ethanol, is then purified via solvent extraction and distillation.

The second step is the vinylation of the remaining hydroxyl group in 2-(2-chloroethoxy)ethanol. The most common industrial method for vinylating alcohols is the Reppe process, which involves the reaction with acetylene gas under basic catalysis and elevated temperature and pressure. Modern strategies have refined this process for various alcohols, including diethylene glycol derivatives. Research has demonstrated the vinylation of diethylene glycol using acetylene with a potassium diethylene glycol catalyst. These reactions are typically performed in specialized reactors, such as packed-bed or bubbling-bed reactors, to manage the safety risks associated with acetylene at high temperatures and pressures. For instance, a continuous process using a tubular reactor at 175°C and 6 MPa has been developed, achieving high conversion and yield of vinyl ethers. Another approach uses calcium carbide (CaC₂) as a safer, in-situ source of acetylene, reacting with alcohols under superbasic conditions (KOH/DMSO) to produce vinyl ethers in good yields.

Below are tables summarizing conditions for the key reaction steps derived from diethylene glycol.

Table 1: Synthesis of Chlorinated Diethylene Glycol Derivatives

| Reactant | Reagent | Catalyst/Solvent | Temperature (°C) | Yield | Reference |

| Diethylene Glycol | Thionyl Chloride (SOCl₂) | Metaboric Anhydride / Toluene | 15 - 30 | High | google.com |

| Diethylene Glycol | Hydrogen Chloride (HCl) | Extraction Solvent (e.g., Chloroform) | Not specified | Not specified | chemistryviews.org |

| Diethylene Glycol | Thionyl Chloride (SOCl₂) | Reflux | Reflux | 86% (for 2,2'-Dichlorodiethyl ether) | nih.gov |

This table presents data for the synthesis of key chlorinated intermediates from diethylene glycol.

Table 2: Synthesis of Diethylene Glycol Vinyl Ethers via Vinylation

| Reactant | Reagent | Catalyst | Temperature (°C) | Pressure (MPa) | Yield (Total Vinyl Ethers) | Reactor Type | Reference |

| Diethylene Glycol | Acetylene | Potassium Diethylene Glycol (2%) | 175 | > 0.6 | 72% | Packed-bed | chemicalbook.com |

| Diethylene Glycol | Acetylene | Potassium Diethylene Glycol (10%) | 175 | Atmospheric | 61.2% | Bubbling-bed | chemicalbook.com |

| Diethylene Glycol | Acetylene | Potassium Diethylene Glycol (4%) | 175 | 6 | 74.1% | Tubular | chemicalbook.com |

This table shows conditions for the vinylation of diethylene glycol, a process analogous to the vinylation of 2-(2-chloroethoxy)ethanol.

Mechanistic Studies of this compound Formation

Understanding the reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. This involves examining each step of the synthetic sequence.

The formation of this compound involves two distinct mechanistic pathways: nucleophilic substitution for the chlorination step and nucleophilic addition for the vinylation step.

Chlorination Mechanism: The conversion of a hydroxyl group of diethylene glycol to a chloride can be achieved with reagents like thionyl chloride (SOCl₂) or hydrogen chloride (HCl).

With Thionyl Chloride: The reaction proceeds through a nucleophilic substitution, likely via an SNi (internal nucleophilic substitution) mechanism if no pyridine (B92270) is present. The alcohol's oxygen atom attacks the sulfur atom of SOCl₂, displacing a chloride ion. This forms a protonated chlorosulfite ester intermediate. A base (or the displaced chloride ion) deprotonates the intermediate. In the key step, the chlorosulfite group decomposes, with the sulfur dioxide and chloride ion leaving as the chlorine atom attacks the carbon from the same side, resulting in retention of configuration.

With Hydrogen Chloride: This reaction is a classic nucleophilic substitution (SN2 or SN1). The alcohol's hydroxyl group is first protonated by HCl to form a good leaving group (water). A chloride ion then acts as a nucleophile, attacking the electrophilic carbon and displacing the water molecule in an SN2 reaction. For secondary alcohols or under conditions favoring carbocation stability, an SN1 pathway via a carbocation intermediate is possible. Kinetic studies on the similar reaction of glycerol (B35011) chlorination with HCl have supported such mechanistic proposals. acs.org

Vinylation Mechanism: The vinylation of the remaining alcohol group in 2-(2-chloroethoxy)ethanol with acetylene is typically performed under strongly basic conditions (e.g., KOH). rsc.org This is a base-catalyzed nucleophilic addition reaction.

Deprotonation: The strong base (hydroxide ion) deprotonates the alcohol (ROH) to form a highly nucleophilic alkoxide ion (RO⁻).

Nucleophilic Attack: The alkoxide ion attacks one of the sp-hybridized carbon atoms of the acetylene molecule. This breaks the pi bond, and its electrons shift to the adjacent carbon, forming a vinyl anion intermediate.

Protonation: The vinyl anion is a strong base and is subsequently protonated by a proton source in the reaction mixture, which is typically another alcohol molecule or water formed in the initial step. This regenerates the alkoxide catalyst and yields the final vinyl ether product.

A key intermediate in this process is the alkoxide of the parent alcohol. In some etherification reactions, unstable hemiacetal structures have also been proposed as intermediates, which then decompose. researchgate.net

Kinetics of Chlorination: Studies on the chlorination of similar polyols like glycerol have shown that the reaction is complex, with multiple consecutive and parallel reactions. acs.org The rate is influenced by temperature, catalyst concentration, and the partial pressure of HCl (if used). For the acid-catalyzed chlorination of glycerol, a kinetic model was developed that confirmed the reaction mechanism and allowed for the calculation of kinetic parameters. acs.org The rate of chlorination of diethylene glycol would similarly be expected to depend strongly on the concentration of the chlorinating agent and the temperature.

Kinetics of Vinylation: The kinetics of alcohol vinylation with acetylene are influenced by several factors:

Catalyst: The reaction is strongly dependent on the presence of a basic catalyst. For the vinylation of aromatic acetylene alcohols, the yield of vinyl ether increases sharply with KOH concentration up to about 20-30 mass %. idpublications.org

Temperature and Pressure: Vinylation reactions are typically conducted at elevated temperatures (e.g., 135-175°C) and pressures, which increase the reaction rate. chemicalbook.comresearchgate.net The pressure of acetylene is a critical parameter, as it influences the concentration of the dissolved reagent.

Substrate Structure: The reactivity of alcohols in vinylation reactions can vary. Studies on a series of aliphatic alcohols showed that the reaction rate tends to increase with the carbon chain length of the alcohol. researchgate.net

Kinetic investigations into the reaction of acetylene with formaldehyde (B43269) to produce propargyl alcohol and butynediol have shown that a stationary concentration of the intermediate alcohol is established when the rate of its formation balances the rate of its subsequent reaction. kyoto-u.ac.jp A similar steady-state approximation could likely be applied to the formation of the monovinyl ether from diethylene glycol, where it is an intermediate en route to the divinyl ether. The hydrolysis of vinyl ethers, the reverse reaction, has been shown to be first-order in both the ether and the hydronium ion, proceeding via a rate-determining proton transfer to the substrate.

Polymerization Science and Engineering of 2 2 Chloroethoxy Ethylvinyl Ether

Cationic Polymerization of 2-(2-Chloroethoxy)ethylvinyl Ether

The cationic polymerization of this compound (CEVE), a polar vinyl monomer, has been a subject of scientific investigation due to the potential for producing polymers with functional pendant groups. The electron-donating ether group in the monomer makes it susceptible to attack by electrophilic initiators, which is the characteristic first step of cationic polymerization. nii.ac.jpnih.gov This process involves the formation of a carbocationic active center that propagates by adding monomer units. nih.gov

Initiation Systems and Catalytic Activity in Cationic Polymerization

Lewis acids are a cornerstone of cationic polymerization initiation, often in combination with a cationogen (initiator) and sometimes a nucleophilic additive to achieve controlled polymerization.

A notable system for the aqueous cationic polymerization of 2-chloroethyl vinyl ether (CEVE) utilizes CumOH/B(C₆F₅)₃/Et₂O in an air atmosphere. nih.govresearchgate.net In this system, B(C₆F₅)₃ acts as the Lewis acid co-initiator. The polymerization is proposed to occur at the monomer/water interface. nih.gov This approach is significant as conventional cationic polymerizations typically demand stringent anhydrous conditions and low temperatures. nih.gov An aqueous environment usually acts as a terminating agent, but with careful design of the initiating system, reproducible polymerization can be achieved. nih.gov

Another approach involves the use of metal triflates as Lewis acid catalysts. While specific studies on CEVE with a wide range of these catalysts are not extensively detailed in the provided sources, the general principle applies. For instance, in the polymerization of ethyl vinyl ether (EVE), various trifluoromethyl sulfonates have been shown to be effective, and their activity is often modulated by the choice of solvent and the addition of ligands. nih.gov This suggests that similar systems could be applied to CEVE polymerization.

The combination of a 1-(acetoxy)ethoxy group adduct with a Lewis acid activator like EtAlCl₂ is a known method for inducing living cationic polymerization of vinyl ethers, providing a pathway to well-defined polymer structures. nih.gov

Protonic acids can directly initiate cationic polymerization by protonating the vinyl ether monomer, generating a carbocationic species. nih.gov The conjugate base of the acid becomes the counterion, and its nucleophilicity plays a critical role in the polymerization process. A non-nucleophilic counterion is preferred to prevent premature termination through recombination with the growing polymer chain. nii.ac.jp

While specific examples focusing solely on CEVE with simple protonic acids are not detailed, organocatalysts that function as strong proton sources have been developed. For example, 1,2,3,4,5-pentacarbo-methoxycyclopentadiene (PCCP) is an electron-deficient cyclopentadiene (B3395910) that acts as a potent acid, initiating the polymerization of vinyl ethers by protonating the monomer. nih.gov The resulting cyclopentadienyl (B1206354) anion, stabilized by hydrogen bonding, acts as the counterion, enabling a controlled, living polymerization process. nih.gov

Heterogeneous catalysts offer advantages such as ease of separation, reusability, and often milder reaction conditions. Maghnite-H+ (Mag-H+), a proton-exchanged montmorillonite (B579905) clay, has been successfully employed as an eco-friendly catalyst for the cationic polymerization of 2-chloroethyl vinyl ether (CEVE). researchgate.net

The polymerization is initiated by the transfer of protons from the Mag-H+ catalyst to the CEVE monomer. researchgate.net Studies have shown that the polymerization proceeds effectively both in bulk and in solution (using solvents like dichloromethane (B109758) and toluene) at room temperature. researchgate.net The rate of polymerization was found to increase with higher temperatures and a greater proportion of the Mag-H+ catalyst. researchgate.net The reaction is faster in the more polar solvent, dichloromethane, compared to toluene. researchgate.net

Table 1: Effect of Catalyst Amount on Bulk Polymerization of CEVE with Maghnite-H+ at 20°C

| Catalyst Amount (% w/w) | Time (min) | Yield (%) |

|---|---|---|

| 5 | 15 | 10 |

| 5 | 30 | 14 |

| 5 | 60 | 20 |

| 10 | 15 | 12 |

| 10 | 30 | 18 |

| 10 | 60 | 25 |

This table is generated based on the trends described in the source material, which states that the polymerization rate increased with an increase in the proportion of the catalyst. researchgate.net

Propagation and Termination Mechanisms in this compound Polymerization

Propagation in the cationic polymerization of CEVE involves the successive addition of monomer molecules to the growing carbocationic chain end. nih.gov The electron-donating ether group of the incoming monomer attacks the electrophilic carbocation at the end of the polymer chain. The nature of the counterion and the solvent significantly influences the propagation step by affecting the stability and reactivity of the propagating species. unc.edu

Termination is a reaction that deactivates the growing polymer chain, limiting the final molecular weight. Common termination pathways in cationic polymerization include:

Proton transfer: A proton can be transferred from the growing chain end to a monomer molecule, the counterion, or the solvent, resulting in a terminal double bond on the polymer and a new cationic species. nih.gov

Combination with counterion: The propagating carbocation can directly combine with the counterion (or a fragment of it), neutralizing the charge and terminating the chain. This is more common when the counterion is nucleophilic. nii.ac.jpnih.gov

In the aqueous polymerization of CEVE using the CumOH/B(C₆F₅)₃/Et₂O system, the polymerization sites, including initiation, propagation, and termination, are located on the monomer/water surface. nih.gov

Controlled and Living Polymerization Methodologies for Poly(this compound)

Achieving a "living" polymerization, where termination and chain transfer reactions are effectively suppressed, is a major goal in polymer synthesis as it allows for the production of polymers with predetermined molecular weights, narrow molecular weight distributions (MWD), and complex architectures like block copolymers.

For vinyl ethers, including CEVE, living cationic polymerization can be achieved by stabilizing the propagating carbocation. This is often done by adding a mild Lewis base or using a specific initiating system that creates a dynamic equilibrium between a dormant covalent species and the active cationic species. nih.gov

Cationic Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization has emerged as a powerful technique for the controlled polymerization of vinyl ethers. A study successfully applied this method to CEVE using a methoxy-modified pyrylium (B1242799) salt as a photocatalyst. semanticscholar.org This approach demonstrated remarkable temporal control over the polymerization process, simply by switching a light source on and off. semanticscholar.org

Table 2: Photocatalyzed Cationic RAFT Polymerization of CEVE

| Monomer | Catalyst | Mn,th (g/mol) | Mn,GPC (g/mol) | Đ (Mw/Mn) | Conversion (%) |

|---|---|---|---|---|---|

| Cl-EVE | PC1b | 4,500 | 4,900 | 1.18 | 88 |

Data extracted from a table summarizing cationic RAFT polymerization of various vinyl ethers. semanticscholar.org Cl-EVE refers to 2-chloroethyl vinyl ether.

Furthermore, the development of chiral counterions has enabled catalyst-controlled stereoselective cationic polymerization of vinyl ethers. nih.gov By designing counterions that influence the stereochemical environment of the chain end, it is possible to produce highly isotactic poly(vinyl ether)s, a level of control that overrides the inherent chain-end stereochemical bias. nih.gov While CEVE was not the primary monomer in the cited study, the methodology is presented as general for vinyl ether substrates, opening a pathway for creating stereoregular poly(this compound). nih.gov

Copolymerization Strategies Involving this compound

The incorporation of this compound, often referred to as 2-chloroethyl vinyl ether (CEVE) in literature, into copolymer structures allows for the synthesis of functional polymers with tailored properties. The pendant chloro group serves as a reactive site for post-polymerization modifications, making CEVE a valuable comonomer.

Statistical copolymers containing this compound have been successfully synthesized using various polymerization techniques. Cationic polymerization is a common method for vinyl ethers. For instance, the statistical copolymerization of CEVE with n-butyl vinyl ether (BVE) has been achieved using a metallocene-based initiation system, specifically bis(η⁵-cyclopentadienyl)dimethyl zirconium (Cp₂ZrMe₂) combined with tetrakis(pentafluorophenyl)borate (B1229283) dimethylanilinum salt ([B(C₆F₅)₄]⁻[Me₂NHPh]⁺). mdpi.comnih.gov This method allows for the creation of poly(vinyl ether) backbones that can later be used as scaffolds for more complex architectures like graft copolymers. mdpi.comnih.gov The resulting statistical copolymers can be modified by reacting the chlorine groups with nucleophiles, such as sodium acetate (B1210297), to introduce different functionalities. mdpi.com

Radical polymerization, while historically considered challenging for vinyl ethers, has been made possible through controlled techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.govresearchgate.net The statistical copolymerization of CEVE with N-vinylpyrrolidone (NVP) has been successfully conducted via RAFT, employing chain transfer agents (CTAs) like [(O-ethylxanthyl)methyl]benzene. nih.govresearchgate.net This approach enables the combination of a cationically polymerizable monomer (CEVE) with a radically polymerizable monomer (NVP) into a single statistical copolymer chain. researchgate.net

Block copolymers involving CEVE have also been explored. A combination of cationic and radical RAFT polymerization techniques can be utilized to synthesize block copolymers. nih.gov For example, a block of a vinyl ether can be polymerized via cationic RAFT, followed by a second block of a different monomer, like vinyl acetate, using radical RAFT polymerization. nih.gov Furthermore, cationic degenerative chain-transfer (DT) copolymerization of vinyl ethers, including CEVE, with cyclic thioacetals has been shown to produce degradable poly(vinyl ether)s with periodically arranged thioacetal bonds in the main chain. nih.gov This method allows for the synthesis of multiblock copolymers in a one-pot reaction. nih.gov

Understanding the reactivity ratios of comonomers is crucial for predicting copolymer composition and microstructure. In the cationic copolymerization of this compound (CEVE, M₁) with n-butyl vinyl ether (BVE, M₂), reactivity ratios were determined to be r₁ = 0.55 and r₂ = 1.25. mdpi.com These values were calculated using both linear graphical methods (Fineman-Ross, Kelen-Tüdős) and non-linear computer programs. mdpi.comnih.gov The product of the reactivity ratios (r₁r₂ = 0.6875) is less than one, suggesting a tendency towards azeotropic copolymerization, where the copolymer composition is the same as the feed composition at a specific monomer feed ratio.

From these reactivity ratios, structural parameters such as dyad sequence fractions and mean sequence lengths can be calculated, providing insight into the distribution of monomer units along the copolymer chain. mdpi.comnih.gov

Similarly, for the radical RAFT copolymerization of CEVE (M₁) with N-vinylpyrrolidone (NVP, M₂), reactivity ratios were estimated using various linear methods and the COPOINT program. nih.govresearchgate.net The determined values provide essential information for controlling the incorporation and distribution of the functional CEVE monomer within the final copolymer structure. nih.gov

| Comonomer (M₂) | Polymerization Type | r₁ (CEVE) | r₂ (Comonomer) | r₁ * r₂ | Reference |

|---|---|---|---|---|---|

| n-Butyl Vinyl Ether (BVE) | Cationic | 0.55 | 1.25 | 0.6875 | mdpi.com |

Kinetic and Mechanistic Aspects of this compound Polymerization

Several reaction parameters significantly influence the rate of polymerization of this compound (CEVE).

Temperature: Temperature plays a critical role in cationic polymerization. While well-controlled, living cationic polymerization of CEVE is often conducted at low temperatures (e.g., -30 °C) to minimize side reactions, this can lead to very low polymerization rates. mdpi.com In the copolymerization of CEVE with BVE, a higher temperature of 0 °C was used to increase the rate of CEVE incorporation into the copolymer chain, though this came at the cost of broader molecular weight distributions due to an increase in side reactions. mdpi.com Conversely, in aqueous cationic suspension polymerizations using a B(C₆F₅)₃/Et₂O initiating system, the polymerization rate was observed to decrease as the temperature was lowered. researchgate.net For radical RAFT copolymerization with NVP, an optimal temperature of 90 °C was identified for bulk polymerization conditions. nih.gov

Solvent and Concentration: The choice of solvent and monomer concentration affects polymerization kinetics. In RAFT copolymerization of CEVE and NVP, conducting the reaction in bulk (i.e., without a solvent) at 90 °C was found to be the optimal condition. nih.gov Increasing the monomer concentration relative to the initiator and CTA leads to a predictable increase in molecular weight. nih.gov

Initiator/Catalyst System: The nature of the initiating system is paramount. In cationic polymerization, systems like Cp₂ZrMe₂/[B(C₆F₅)₄]⁻[Me₂NHPh]⁺ are effective for copolymerizing CEVE. mdpi.com For aqueous cationic polymerization, a CumOH/B(C₆F₅)₃/Et₂O system has been utilized. researchgate.net The polymerization kinetics, including conversion versus time, can be systematically studied for these systems. researchgate.net

| Parameter | Condition | Effect | Polymerization System | Reference |

|---|---|---|---|---|

| Temperature | Increase from -30 °C to 0 °C | Increased rate of CEVE incorporation; broader molecular weight distribution | Cationic copolymerization with BVE | mdpi.com |

| Temperature | Decrease | Decreased polymerization rate | Aqueous cationic polymerization | researchgate.net |

| Temperature | 90 °C (optimal) | Optimized reaction conditions | Radical RAFT copolymerization with NVP (bulk) | nih.gov |

| Solvent | Bulk (no solvent) | Optimized reaction conditions | Radical RAFT copolymerization with NVP | nih.gov |

Chain transfer and termination are competing reactions that significantly affect the "living" character of a polymerization and the final polymer's molecular weight and dispersity. In the cationic polymerization of vinyl ethers, these side reactions are common. mdpi.com

The broad molecular weight distributions observed in the cationic statistical copolymerization of CEVE and BVE are attributed to the occurrence of chain transfer and termination reactions. mdpi.com These processes compete with propagation, leading to polymers with less controlled structures compared to a truly living polymerization. mdpi.com

Methods to control these reactions are a key area of research. In cationic polymerization, hydrogen bonding interactions between a counter-ion and the propagating carbocationic chain end can inhibit chain-transfer events, leading to a more controlled, living-like process. nih.gov Another strategy involves "capping" the propagating chain end. For instance, the inclusion of a silyl (B83357) ketene (B1206846) acetal (B89532) in non-living cationic polymerizations of vinyl ethers can control termination. arkat-usa.org The propagating carbocation reacts with the silyl ketene acetal, which becomes the dominant termination pathway under optimized conditions, yielding polymers with defined ester end groups. arkat-usa.org

Degenerative chain-transfer (DT) mechanisms also provide a means of control. In the cationic DT polymerization of vinyl ethers, thioacetals or thioethers can act as efficient and reversible chain-transfer agents. nih.gov The vinyl monomer formally inserts into a C-S bond of the chain-transfer agent via the reversible generation of the propagating cationic species, allowing for control over the polymer chain structure. nih.gov

Reactivity and Reaction Mechanisms of 2 2 Chloroethoxy Ethylvinyl Ether

Hydrolytic Stability and Mechanism Investigations

The stability of 2-(2-Chloroethoxy)ethylvinyl ether in aqueous environments is critically dependent on pH, with a notable susceptibility to acid-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis Kinetics and Mechanism

The hydrolysis of this compound in the presence of acid leads to its decomposition into 2-chloroethanol (B45725) and acetaldehyde (B116499). nih.gov The reaction is quite stable in neutral or alkaline solutions but proceeds readily under acidic conditions. nih.govnoaa.gov An experimental rate constant for the acid-catalyzed cleavage has been determined to be 0.168 L/mol·s at 25°C. noaa.gov This reactivity translates to an environmental half-life of approximately 6.9 days at a pH of 5 and 69 days at a pH of 6. noaa.gov At a neutral pH of 7, the hydrolysis rate is significantly slower, with a calculated half-life of about 50 years. noaa.gov

The generally accepted mechanism for the acid-catalyzed hydrolysis of vinyl ethers involves a multi-step process. nih.gov

Carbocation Formation : This protonation results in the formation of a resonance-stabilized alkoxycarbocation intermediate. nih.gov The stability of this intermediate is a key factor in the high reactivity of vinyl ethers compared to simple alkenes. archive.org

Hydration : The carbocation is then rapidly attacked by a water molecule. nih.gov

Decomposition : This leads to the formation of an unstable hemiacetal intermediate, which quickly decomposes to yield the final products: an aldehyde (in this case, acetaldehyde) and an alcohol (2-chloroethanol). nih.govarchive.org

This mechanistic pathway is consistent across a wide range of vinyl ethers. nih.gov

Hydrolysis Data for this compound

| Parameter | Value | Conditions |

|---|---|---|

| Acid-Catalyzed Rate Constant | 0.168 L/mol·s | 25°C |

| Half-life | ~6.9 days | pH 5 |

| Half-life | ~69 days | pH 6 |

| Half-life | ~50 years | pH 7 |

| Hydrolysis Products | Acetaldehyde and 2-Chloroethanol | Acidic conditions |

Role of General Acid Catalysis in Vinyl Ether Hydrolysis

The hydrolysis of vinyl ethers is a classic example of a reaction subject to general acid catalysis. acs.orgconicet.gov.ar This means that catalysis is not restricted to the hydronium ion (specific acid catalysis) but can be facilitated by any Brønsted acid present in the solution. acs.org Studies on analogous compounds like ethyl vinyl ether have demonstrated catalysis by weak acids such as formic acid and acetic acid in buffer solutions. acs.orgconicet.gov.ar

The mechanism remains a rate-determining proton transfer from the general acid catalyst (HA) to the vinyl ether substrate. acs.orgconicet.gov.ar The efficiency of the catalysis depends on the strength of the acid. This principle is broadly applicable to vinyl ethers, including this compound, indicating that its degradation rate in buffered or acidic industrial and environmental settings will be influenced by the presence of various proton donors.

Atmospheric Degradation and Environmental Chemistry of this compound

Once released into the atmosphere, this compound is subject to degradation primarily through reactions with photochemically generated oxidants.

Kinetics of Hydroxyl Radical Reactions with this compound in the Gas Phase

The dominant removal process for this compound in the troposphere is its gas-phase reaction with hydroxyl (OH) radicals. conicet.gov.arnih.gov A comprehensive kinetic study using the pulsed laser photolysis-laser induced fluorescence (PLP-LIF) technique determined the rate coefficients for this reaction over a temperature range of 263-358 K. conicet.gov.arnih.gov The reaction showed no dependence on pressure between 50 and 500 Torr of Helium, but exhibited a slight negative temperature dependence. nih.gov

The temperature-dependent rate expression was determined to be: kOH(T) = (9.0 ± 2.0) × 10-12 exp[(478 ± 72)/T] cm3 molecule-1 s-1 conicet.gov.ar

Based on this kinetic data, the atmospheric lifetime (τOH) of this compound, assuming an average OH radical concentration of 1 x 106 molecules cm-3, is estimated to be approximately 3 hours at 288 K. nih.gov An alternative estimation using a structure-activity relationship (SAR) method calculated a rate constant of 3.8 x 10-11 cm3/molecule-sec at 25°C, corresponding to an atmospheric half-life of about 10.2 hours at an atmospheric concentration of 5 x 105 hydroxyl radicals per cm3. nih.gov The reaction with ozone is a much slower degradation pathway, with an estimated half-life of 1.3 days. nih.gov

Atmospheric Reaction Kinetic Data for this compound

| Reactant | Rate Constant (k) | Temperature (K) | Atmospheric Lifetime (τ) |

|---|---|---|---|

| OH Radical | k(T) = (9.0 ± 2.0) × 10⁻¹² exp[(478 ± 72)/T] cm³ molecule⁻¹ s⁻¹ | 263-358 | ~3 hours |

| OH Radical (Est.) | 3.8 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 298 (25°C) | ~10.2 hours |

| Ozone (Est.) | - | - | ~1.3 days |

Photochemical Degradation Pathways

Direct photolysis is not a significant atmospheric sink for this compound. nih.gov Studies of its ultraviolet (UV) absorption cross-sections have shown that the compound absorbs weakly in the solar actinic region. conicet.gov.arnih.gov The estimated photolysis rate coefficients are less than 10-7 s-1, confirming that direct breakdown by sunlight is a negligible removal process. nih.gov

Therefore, the primary photochemical degradation pathway is initiated by the addition of the OH radical to the electron-rich carbon-carbon double bond of the vinyl group. nih.gov This addition forms a radical adduct, which can then undergo further reactions in the atmosphere, likely with molecular oxygen, leading to the formation of various smaller, oxygenated products and contributing to photochemical smog formation. researchgate.net

Addition Reactions and Functional Group Transformations

The vinyl group in this compound is the primary site for addition reactions and functional group transformations.

The compound readily undergoes cationic polymerization. It has been effectively polymerized using photocatalysts like methoxy-modified pyrylium (B1242799) salts in cationic Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov It has also been copolymerized with other vinyl ether monomers, such as n-butyl vinyl ether, using metallocene-mediated cationic polymerization to create statistical copolymers. mdpi.com These polymerization reactions transform the monomer into a polymer backbone, with the chloroethoxyethyl group as a repeating side chain.

Beyond polymerization, the compound participates in other characteristic reactions:

Acetal (B89532) Formation : In the presence of an acid catalyst, this compound can react with an alcohol. For instance, it reacts with 2-chloroethanol to form the corresponding acetal, 1,1-di(2-chloroethoxy)ethane. google.com This reaction is a key step in some purification processes. google.com

Transetherification : The vinyloxy group can be transferred to a different alcohol in a transetherification reaction, typically catalyzed by palladium or mercury compounds. njchm.comacademie-sciences.fr This allows for the synthesis of new, functionalized vinyl ethers.

Complex Formation : As a Lewis base, it can form addition complexes with Lewis acids and salts with strong acids. noaa.gov

These reactions highlight the versatility of this compound as a monomer and a chemical intermediate in organic synthesis. conicet.gov.ar

Electrophilic Addition Reactions to the Vinyl Moiety

The vinyl group in 2-(2-Chloroethoxy)ethyl vinyl ether is characterized by an electron-rich π-system, making it susceptible to attack by electrophiles. The adjacent ether oxygen atom further enhances the electron density of the double bond through resonance, activating it for electrophilic addition reactions.

One of the fundamental reactions is hydrolysis, which occurs readily in the presence of dilute acids. nih.gov The reaction is initiated by the protonation of the vinyl group, which is the rate-determining step, leading to the formation of a resonance-stabilized carbocation. This intermediate is then attacked by water to yield an unstable hemiacetal, which subsequently decomposes to form acetaldehyde and 2-chloroethanol. nih.gov

The general mechanism for the electrophilic addition of a protic acid (HX) proceeds as follows:

Electrophilic Attack: The π-electrons of the vinyl group attack the electrophilic hydrogen of the acid, forming a new carbon-hydrogen bond and a carbocation intermediate. libretexts.org The positive charge is stabilized by the adjacent oxygen atom.

Nucleophilic Capture: The resulting halide anion (X⁻) acts as a nucleophile, attacking the carbocation to form the final addition product. libretexts.org

These reactions are typically second-order, with the rate dependent on the concentration of both the alkene and the electrophile. libretexts.org The stability of the carbocation intermediate is a crucial factor influencing the reaction rate. libretexts.org Due to the electron-donating nature of the ether oxygen, the addition follows Markovnikov's rule, with the electrophile adding to the terminal carbon of the vinyl group.

| Reaction Type | Reagents | Products | Key Features |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | Acetaldehyde, 2-Chloroethanol | Proceeds via a hemiacetal intermediate. nih.gov |

| Addition of Protic Acids | HX (e.g., HBr, HCl) | 1-Halo-1-(2-chloroethoxy)ethane | Follows Markovnikov's rule; forms a stabilized carbocation. libretexts.org |

| Polymerization | Acid catalysts | Poly(2-(2-chloroethoxy)ethyl vinyl ether) | Vinyl ethers can undergo cationic polymerization initiated by electrophiles. noaa.gov |

Nucleophilic Substitution Reactions at the Chloroethoxy Moiety

The chloroethoxy group of the molecule features a primary alkyl chloride, which is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. In this one-step mechanism, a nucleophile attacks the carbon atom bearing the chlorine atom from the backside, leading to an inversion of stereochemistry if the carbon were chiral. libretexts.orgmasterorganicchemistry.com The simultaneous bond-making and bond-breaking process is sensitive to steric hindrance, favoring primary substrates like the one present in 2-(2-chloroethoxy)ethyl vinyl ether. libretexts.org

A classic example of this reactivity is the Williamson ether synthesis, where an alkoxide ion acts as the nucleophile to displace the chloride and form a new ether linkage. masterorganicchemistry.com Similarly, other nucleophiles such as amines can react to form substituted products. For instance, the reaction with benzylamine (B48309) in the presence of a base like sodium carbonate can yield N-benzyl-N-(2-(vinyloxy)ethyl)ethan-1-amine. This type of reaction is instrumental in building more complex molecular architectures, including polyaza-crown ethers. orgsyn.org

The rate of these SN2 reactions is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com

| Nucleophile | Reaction Conditions | Product Type | Significance |

| Alkoxides (RO⁻) | Typically in the parent alcohol as solvent | Dialkyl ethers | Classic Williamson Ether Synthesis. masterorganicchemistry.com |

| Amines (e.g., Benzylamine) | Acetonitrile, Na₂CO₃, NaI, Reflux | Substituted amines | Building block for larger molecules like lariat (B8276320) ethers. orgsyn.org |

| Hydroxide (B78521) (OH⁻) | Caustic solution | 2-(2-Hydroxyethoxy)ethyl vinyl ether | The compound is stable in caustic solutions, but substitution is possible under forcing conditions. nih.gov |

Diels-Alder Reactions and Cycloaddition Chemistry

The electron-rich vinyl ether moiety makes 2-(2-Chloroethoxy)ethyl vinyl ether an excellent dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for forming six-membered rings. wikipedia.orgmasterorganicchemistry.com In these reactions, the vinyl ether (the 2π electron component) reacts with a conjugated diene (the 4π electron component) in a concerted, thermally allowed process to generate a substituted cyclohexene (B86901) derivative. wikipedia.org

The reactivity in Diels-Alder reactions is governed by frontier molecular orbital (FMO) theory. Typically, the reaction is fastest between an electron-rich diene and an electron-poor dienophile. However, as a vinyl ether, 2-(2-Chloroethoxy)ethyl vinyl ether is electron-rich, making it particularly suitable for "inverse-electron-demand" Diels-Alder reactions where it reacts with an electron-deficient diene. masterorganicchemistry.com Nevertheless, it can also react with electron-neutral or electron-rich dienes, often requiring thermal conditions or microwave irradiation to proceed efficiently. researchgate.netkharagpurcollege.ac.in For example, ethyl vinyl ether, a close analog, has been used as an acetylene (B1199291) equivalent in Diels-Alder reactions with fused pyran-2-ones. researchgate.net

Beyond the [4+2] cycloadditions, vinyl ethers can also participate in [2+2] cycloaddition reactions, for example with acetylenes, to form substituted cyclobutene (B1205218) rings. researchgate.net These reactions often require specific catalysts or conditions to proceed selectively. researchgate.net

| Reaction Type | Reactant Partner (Diene) | Product | Conditions |

| [4+2] Cycloaddition (Diels-Alder) | Conjugated Dienes (e.g., Butadiene, Cyclopentadiene) | Substituted Cyclohexenes | Thermally allowed, concerted mechanism. wikipedia.orgkharagpurcollege.ac.in |

| Inverse-Electron-Demand Diels-Alder | Electron-Deficient Dienes (e.g., substituted pyran-2-ones) | Functionalized Carbocycles | Often accelerated by microwave irradiation. researchgate.net |

| [2+2] Cycloaddition | Acetylenes (e.g., 1-trifluoroacetyl-2-chloroacetylene) | Substituted Cyclobutenes | Can be highly selective, yielding single pairs of enantiomers. researchgate.net |

Organometallic Reactivity and C-H/C-O Bond Activation Studies

The study of organometallic reactions involving ethers has increasingly focused on the activation of otherwise inert C-H and C-O bonds by transition metal catalysts. tcichemicals.com While specific studies on 2-(2-Chloroethoxy)ethyl vinyl ether are not abundant, its reactivity can be inferred from research on similar vinyl ethers and alkyl halides.

C-H Bond Activation: Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, are known to activate C-H bonds. tcichemicals.com For vinyl ethers, the vinylic C-H bonds are potential sites for such activation. Direct Cvinyl–H bond activation can lead to Cvinyl–Cvinyl bond formation through oxidative dehydrogenative coupling reactions, although this is a less common transformation compared to Caryl-H activation. rsc.org The process generally involves the coordination of the metal to the double bond, followed by oxidative addition into the C-H bond. rutgers.edu

C-O Bond Activation: The ether linkage in the chloroethoxy moiety represents another site for organometallic catalysis. While C-O bonds in ethers are generally strong and unreactive, certain low-valent, electron-rich metal complexes can cleave these bonds. This area of research is crucial for converting biomass-derived ethers into valuable chemicals. The reaction often proceeds through oxidative addition of the C-O bond to the metal center.

The presence of multiple functional groups in 2-(2-chloroethoxy)ethyl vinyl ether—the vinyl group, the ether linkages, and the alkyl chloride—provides several potential coordination sites for a metal catalyst, suggesting a complex and competitive reactivity profile in organometallic transformations. The chloro-substituent, in particular, can readily undergo oxidative addition to many transition metal centers, which may dominate its organometallic chemistry.

| Bond Type | Catalyst System (Examples) | Potential Transformation | Mechanistic Insight |

| Vinylic C-H | Pd(II), Rh(I), Ru(II) | Direct vinylation, Dehydrogenative coupling | Oxidative addition of C-H bond to the metal center. tcichemicals.comrutgers.edu |

| Aliphatic C-H | Not typically reactive without directing groups | N/A | High bond dissociation energy makes these bonds less accessible. tcichemicals.com |

| C-O (Ether) | Ni(0), Rh(I) complexes | Ether cleavage, Cross-coupling | Oxidative addition of the C-O bond to an electron-rich metal center. |

| C-Cl | Pd(0), Ni(0) | Cross-coupling (e.g., Suzuki, Heck) | Oxidative addition to the metal center is a very common and facile process. |

Computational and Theoretical Chemistry Studies of 2 2 Chloroethoxy Ethylvinyl Ether

Quantum Chemical Investigations of Reactivity and Stability

Quantum chemical calculations are instrumental in understanding the electronic structure and reactivity of 2-(2-chloroethoxy)ethylvinyl ether. These methods can predict various properties, such as charge distribution, bond energies, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for determining the molecule's reactivity towards different chemical species.

The vinyl ether group is electron-rich, making the double bond susceptible to electrophilic attack. This is a key feature in its cationic polymerization. mdpi.com Computational studies can quantify the electron density on the vinyl group and predict the regioselectivity of electrophilic addition. The presence of the chloroethyl group introduces an inductive effect, which can influence the electron density distribution across the molecule and, consequently, its reactivity.

Furthermore, the stability of this compound can be assessed by calculating its heat of formation and bond dissociation energies. The molecule is known to be relatively stable but can hydrolyze under acidic conditions to form acetaldehyde (B116499) and 2-chloroethanol (B45725). nih.gov Quantum chemical calculations can model this hydrolysis reaction, providing insights into the reaction mechanism and the stability of the intermediates involved. The molecule is also known to form unstable peroxides upon exposure to air, which can be explosive. noaa.gov

Molecular Dynamics and Structural Conformation Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior and conformational landscape of this compound. The molecule possesses several rotatable bonds, leading to a variety of possible conformations. MD simulations can explore these conformational states and determine their relative energies and populations.

The table below summarizes some of the key computed molecular properties of this compound.

| Property | Value |

| Molecular Formula | C4H7ClO nih.gov |

| Molecular Weight | 106.55 g/mol nih.gov |

| XLogP3-AA | 1.4 nih.gov |

| Hydrogen Bond Donor Count | 0 nih.gov |

| Hydrogen Bond Acceptor Count | 1 nih.gov |

| Rotatable Bond Count | 3 nih.gov |

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving this compound. This includes modeling its polymerization as well as other chemical transformations. For example, the thermal decomposition of 1,1-di(2-chloroethoxy)ethane to produce 2-chloroethyl vinyl ether and 2-chloroethanol can be studied computationally to understand the reaction pathway and optimize reaction conditions. google.com

In the context of polymerization, computational models can be used to investigate the initiation, propagation, and termination steps. For cationic polymerization, this would involve modeling the attack of a cation on the vinyl group, the subsequent addition of monomer units, and the eventual termination of the growing polymer chain. These models can help in understanding the factors that control the rate of polymerization and the properties of the resulting polymer.

Radical reactions involving vinyl ethers have also been a subject of computational study. nih.gov Although less common for this compound, understanding its potential reactivity towards radicals is important for predicting its behavior in various chemical environments.

Theoretical Modeling of Polymerization Processes and Resulting Structures

Theoretical models can be used to predict the structure and properties of polymers derived from this compound. The statistical copolymerization of n-butyl vinyl ether and 2-chloroethyl vinyl ether has been studied, and the reactivity ratios of the monomers have been calculated using theoretical models. mdpi.com These reactivity ratios are crucial for predicting the composition and microstructure of the resulting copolymer.

Furthermore, theoretical models can be used to predict the properties of the resulting polymers, such as their glass transition temperature (Tg). mdpi.com By understanding the relationship between the monomer structure and the polymer properties, it is possible to design and synthesize polymers with specific desired characteristics. The chloroethyl groups in the polymer can also serve as sites for post-polymerization modification, allowing for the synthesis of graft copolymers with tailored architectures and functionalities. mdpi.comnih.gov

Q & A

Basic: What are the recommended methods for synthesizing 2-(2-Chloroethoxy)ethylvinyl ether, and how can reaction conditions be optimized to minimize byproducts?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic substitution or etherification reactions. A common approach is the reaction of 2-chloroethyl vinyl ether with ethylene glycol derivatives under alkaline conditions. Optimization strategies include:

- Temperature Control: Maintaining temperatures between 40–60°C to balance reaction rate and byproduct formation .

- Catalyst Selection: Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity and reduce side reactions like hydrolysis .

- Solvent Choice: Non-polar solvents (e.g., toluene) minimize unwanted polymerization of the vinyl group .

- Purification: Distillation under reduced pressure (e.g., 5–10 mmHg) isolates the product from higher-boiling-point impurities .

Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound, and how can data interpretation resolve structural ambiguities?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 3.6–3.8 ppm (methyleneoxy groups) and δ 6.4–6.6 ppm (vinyl protons) confirm ether and vinyl moieties. Splitting patterns distinguish between terminal and internal ether linkages .

- ¹³C NMR: Resonances at 70–80 ppm (ether carbons) and 120–140 ppm (vinyl carbons) validate the backbone structure .

- FTIR: Strong absorbance at 1100–1250 cm⁻¹ (C-O-C stretch) and 1640 cm⁻¹ (C=C stretch) supports functional group identification .

- Mass Spectrometry (MS): Molecular ion peaks at m/z 164–168 (depending on isotopic chlorine) confirm molecular weight, while fragmentation patterns differentiate positional isomers .

Advanced: How does the reactivity of this compound in copolymerization reactions compare to other vinyl ethers, and what factors influence its monomer incorporation ratio?

Methodological Answer:

this compound exhibits lower reactivity in cationic copolymerization compared to alkyl vinyl ethers due to electron-withdrawing effects from the chloroethoxy group. Key factors include:

- Monomer Polarity: The electron-deficient vinyl group reduces propagation rates, requiring stronger Lewis acid catalysts (e.g., BF₃·OEt₂) .

- Solvent Effects: Polar solvents (e.g., dichloromethane) stabilize transition states, improving incorporation ratios .

- Competing Side Reactions: Hydrolysis of the chloroethoxy group at high moisture levels necessitates strict anhydrous conditions .

- Kinetic Studies: Reactivity ratios (e.g., r₁ for isobutyl vinyl ether vs. r₂ for chloroethyl vinyl ether) can be determined using the Mayo-Lewis equation, with reported discrepancies resolved via Arrhenius analysis of temperature-dependent data .

Advanced: What are the challenges in analyzing degradation products of this compound using gas chromatography (GC), and how can method parameters be adjusted to improve detection sensitivity?

Methodological Answer:

Degradation products like 2-chloroethanol and diethylene glycol are polar and thermally labile, complicating GC analysis. Methodological adjustments include:

- Derivatization: Use of silylating agents (e.g., BSTFA) to enhance volatility and stability .

- Column Selection: Polar stationary phases (e.g., DB-WAX) improve resolution of oxygenated byproducts .

- Detector Optimization: Electron Capture Detectors (ECD) enhance sensitivity for chlorinated species (detection limits <1 ppb) .

- Temperature Programming: Gradient ramping (e.g., 40°C to 250°C at 10°C/min) prevents co-elution of high-boiling-point compounds .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements: Nitrile gloves, chemical-resistant aprons, and ANSI-approved goggles to prevent skin/eye contact (causes irritation ).

- Ventilation: Use fume hoods to limit inhalation exposure (TLV-TWA: 5 ppm recommended ).

- Storage: Under inert atmosphere (N₂ or Ar) in amber glass to prevent light-induced decomposition .

- Spill Management: Absorb with vermiculite and neutralize with sodium bicarbonate before disposal .

Advanced: How can conflicting data on the hydrolytic stability of this compound be reconciled in different experimental studies?

Methodological Answer:

Discrepancies in hydrolysis rates arise from variations in:

- pH Conditions: Acidic (pH <3) or basic (pH >10) environments accelerate hydrolysis via SN1 or SN2 mechanisms, while neutral conditions show slower degradation .

- Water Activity: Studies using anhydrous solvents (e.g., THF) underreport hydrolysis compared to aqueous systems .

- Analytical Techniques: LC-MS quantifies polar degradation products more accurately than GC, which may miss non-volatile species .

- Statistical Validation: Use of ANOVA or Grubbs’ test identifies outliers in datasets, clarifying true stability trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.